molecular formula C₂₅H₃₁FN₄O₄ B1146900 N-Boc-N-desethyl Sunitinib CAS No. 1246833-23-7

N-Boc-N-desethyl Sunitinib

Cat. No.: B1146900
CAS No.: 1246833-23-7
M. Wt: 470.54
InChI Key:
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Description

N-Boc-N-desethyl Sunitinib is a new and promising compound that has been developed to treat a variety of cancers. It is a derivative of the drug sunitinib, which is used to treat gastrointestinal stromal tumors and renal cell carcinoma. Sunitinib is a tyrosine kinase inhibitor, and it has shown great promise in the treatment of these types of cancers. The this compound compound is a prodrug of sunitinib, meaning that it is not active until it is metabolized by enzymes in the body. This prodrug form of sunitinib has several advantages over the original drug, including increased bioavailability, improved solubility, and reduced toxicity.

Mechanism of Action

Target of Action

N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, this compound can effectively reduce tumor growth and vascularization .

Pharmacokinetics

Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound . The concentrations of this compound in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound may be similar to those of Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to this compound can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of this compound in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .

Future Directions

Research is ongoing to understand the effects of Sunitinib and its metabolites, including N-Boc-N-desethyl Sunitinib, on various types of cancer. For example, studies have been conducted to understand the relationship between circulating Sunitinib levels and changes in platelet traits in patients with renal cell carcinoma . Further studies are needed to elucidate the stereospecific storage, metabolism, and secretion processes of Sunitinib in Sunitinib-resistant cells .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVBOSWZGYOFA-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719180
Record name tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246833-23-7
Record name tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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